2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a chemical compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a chlorinated methoxybenzene compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-inflammatory agent.
Pharmacology: Studies have shown its efficacy in inhibiting certain enzymes and pathways involved in neurodegenerative diseases.
Materials Science: This compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in neuronal cells . This inhibition leads to reduced inflammation and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Cloransulam-methyl: A similar triazolopyrimidine compound used as a herbicide.
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar structure, investigated for its potential as a CDK2 inhibitor.
Uniqueness
2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential neuroprotective and anti-inflammatory effects make it a promising candidate for further research in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C12H11ClN4O2 |
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Molecular Weight |
278.69 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H11ClN4O2/c1-19-9-3-2-7(13)6-8(9)11-15-12-14-10(18)4-5-17(12)16-11/h2-3,6H,4-5H2,1H3,(H,14,15,16,18) |
InChI Key |
YGXSCXHLVLWOEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN3CCC(=O)NC3=N2 |
Origin of Product |
United States |
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